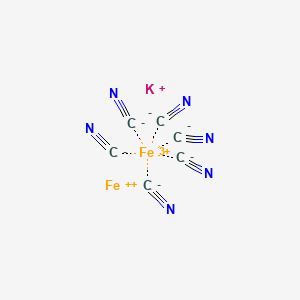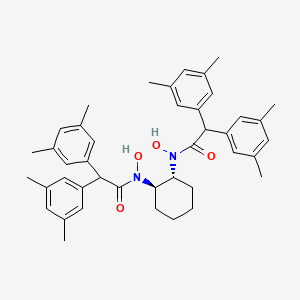
Pyrrol-1-ylboron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrol-1-ylboron is a compound that features a pyrrole ring bonded to a boron atom Pyrrole is a five-membered heterocyclic aromatic organic compound, which is known for its significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrol-1-ylboron can be synthesized through several methods. One common approach involves the reaction of pyrrole with boron reagents under specific conditions. For instance, the reaction of pyrrole with boronic acids or boron halides in the presence of a catalyst can yield this compound derivatives. The reaction conditions typically include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Pyrrol-1-ylboron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include pyrrole-2-carboxylic acids, pyrrolidine derivatives, and various substituted pyrrole compounds .
Scientific Research Applications
Pyrrol-1-ylboron has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and polymers.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: this compound is utilized in the production of advanced materials, such as conductive polymers and nanomaterials
Mechanism of Action
The mechanism of action of pyrrol-1-ylboron involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity. For example, this compound derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Pyrrole: A basic five-membered heterocyclic compound with significant biological activity.
Pyrrolidine: A saturated analog of pyrrole with different chemical properties.
Pyrrolone: A derivative with a carbonyl group, exhibiting diverse biological activities.
Uniqueness of Pyrrol-1-ylboron: The boron atom enhances the compound’s ability to form stable complexes and participate in various chemical reactions, making it a valuable tool in organic synthesis and medicinal chemistry .
Properties
CAS No. |
45376-40-7 |
|---|---|
Molecular Formula |
C4H4BN |
Molecular Weight |
76.89 g/mol |
InChI |
InChI=1S/C4H4BN/c5-6-3-1-2-4-6/h1-4H |
InChI Key |
RNLUSZVFBMPWMA-UHFFFAOYSA-N |
Canonical SMILES |
[B]N1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12057096.png)
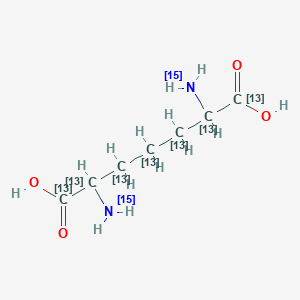

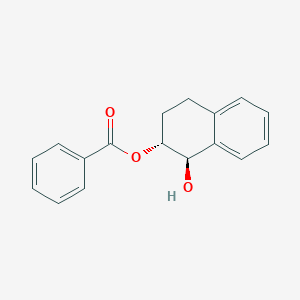
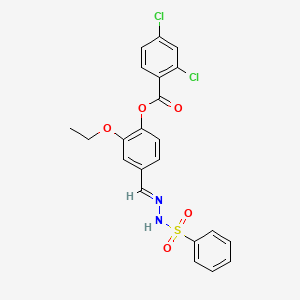

![4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B12057167.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)

![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12057181.png)
